alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE
Description
Glycans in Biological Systems: Fundamental Principles and Structural Diversity
Glycans, or complex carbohydrates, are one of the four fundamental classes of macromolecules essential for life, alongside nucleic acids, proteins, and lipids. synthose.com They are composed of monosaccharide (simple sugar) units linked together by glycosidic bonds to form structures of immense diversity, ranging from simple disaccharides to highly complex polysaccharides. adventbio.com Unlike proteins or nucleic acids, glycan synthesis is not a template-driven process but is orchestrated by a complex network of enzymes, leading to a vast array of possible structures from a limited number of monosaccharide building blocks. nih.gov This structural diversity is a hallmark of glycobiology and underpins their wide-ranging biological functions. nih.govresearchgate.net
The fundamental roles of glycans are broadly categorized into two groups: structural/modulatory and recognition-based. ebi.ac.uk
Structural and Modulatory Roles: Glycans contribute to the stability and proper folding of glycoproteins, protect underlying proteins from degradation, and are key components of extracellular matrices and cell walls, providing structural integrity to tissues. synthose.com
Recognition Roles: The surfaces of cells are adorned with a dense and complex layer of glycans, known as the glycocalyx. These structures act as specific markers for cell-cell recognition, communication, and adhesion. adventbio.comsigmaaldrich.com They are pivotal in modulating the immune response and are often exploited by pathogens for host recognition and entry. ebi.ac.uksigmaaldrich.com
The immense structural variety of glycans is generated through several factors, including the type of monosaccharides used (e.g., glucose, galactose, mannose), the configuration (α or β) of the anomeric carbon in the glycosidic linkage, the specific hydroxyl groups involved in the linkage (e.g., 1→2, 1→3, 1→4), and the presence of branching. ebi.ac.uk This combinatorial potential allows for an extraordinary level of complexity that is crucial for the nuanced roles glycans play in nearly every aspect of biology. researchgate.netbiosynth.com
The α-D-Gal-(1→4)-β-D-Gal Moiety: Occurrence and General Significance in Oligosaccharide Architectures
The specific disaccharide α-D-galactopyranosyl-(1→4)-β-D-galactopyranose, sometimes referred to as galabiose, is a significant structural motif found in more complex glycoconjugates. biosynth.combionsyn.com This structure consists of two galactose units linked via an α-(1→4) glycosidic bond.
Its most notable occurrence is as the terminal disaccharide of the globoseries of glycosphingolipids. For instance, it forms the core of the Pk antigen (also known as globotriaosylceramide or Gb3), which has the structure α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc-Ceramide. ebi.ac.uk The Pk antigen is found on the surface of various human cells, including red blood cells and endothelial cells. The α-D-Gal-(1→4)-β-D-Gal moiety is the primary epitope—the specific part of an antigen recognized by the immune system—for this blood group antigen. biosynth.com
The significance of this disaccharide extends to host-pathogen interactions. The PapG adhesin, located on the P-pili of uropathogenic Escherichia coli (UPEC), specifically recognizes the α-D-Gal-(1→4)-β-D-Gal moiety. This binding event is a critical step in the colonization of the urinary tract by these bacteria, leading to kidney infections (pyelonephritis). synthose.com Furthermore, certain bacterial toxins, such as Shiga toxin and Verotoxins, also use the Pk antigen as a receptor to enter host cells.
Research Landscape of α-D-Gal-(1→4)-β-D-Gal-Containing Oligosaccharides and Derivatives
Research into oligosaccharides containing the α-D-Gal-(1→4)-β-D-Gal moiety is driven by their roles in immunology and disease. The synthesis of these structures and their derivatives is crucial for developing tools to study these biological processes, as well as for potential therapeutic applications.
While specific research literature detailing the synthesis and application of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE is not readily found in public databases, the synthesis of related thioglycosides is a well-established area of carbohydrate chemistry. Thioglycosides, which feature a sulfur atom at the anomeric position, are valuable intermediates in the synthesis of complex oligosaccharides. The ethylthio group (-SEt or -OTE as per the prompt's notation) serves as a stable protecting group that can be activated under specific conditions to act as a glycosyl donor, forming a glycosidic bond with a glycosyl acceptor.
For example, ethyl 1-thio-β-D-galactopyranoside is a commercially available building block used in chemical glycosylation. bionsyn.com Synthetic strategies often involve the coupling of a protected glycosyl donor with a partially protected glycosyl acceptor. To synthesize a disaccharide like the one , a typical approach might involve:
Preparation of a suitable α-D-galactosyl donor.
Preparation of a galactose acceptor with a free hydroxyl group at the C4 position and an ethylthio group at the anomeric (C1) position, such as ethyl 1-thio-β-D-galactopyranoside. sigmaaldrich.combionsyn.com
A coupling reaction between the donor and acceptor, followed by deprotection steps to yield the final product.
Derivatives of the α-D-Gal-(1→4)-β-D-Gal structure are often synthesized for use as inhibitors of bacterial adhesion or as antigens to elicit specific antibody responses for research and diagnostic purposes. biosynth.com The ethylthio derivative, once synthesized, could serve as a stable hapten for conjugation to proteins to create immunogens or as a building block for constructing larger, more complex glycans.
Structure
2D Structure
Properties
Molecular Formula |
C32H62O11S |
|---|---|
Molecular Weight |
654.9 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H62O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-44-20-18-40-31-29(39)27(37)30(24(22-34)42-31)43-32-28(38)26(36)25(35)23(21-33)41-32/h23-39H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32?/m1/s1 |
InChI Key |
XUKCZBPRMWBCAV-TZRLBJCJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCSCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for α D Gal 1→4 β D Gal 1→o Ote and Its Analogs
Chemical Synthesis of α-(1→4)-Galactosidic Linkages
The chemical synthesis of oligosaccharides, including those with α-(1→4)-galactosidic linkages, is a field marked by the intricate manipulation of protecting groups and the strategic formation of glycosidic bonds. nih.govuniversiteitleiden.nl
Stereoselective Glycosylation Strategies for Complex Oligosaccharide Assembly
Achieving a stereoselective synthesis of a 1,2-cis-glycosidic linkage, such as the α-linkage in galactose, is a significant challenge in carbohydrate chemistry. nih.gov Unlike 1,2-trans linkages which can be reliably formed with the help of neighboring group participation, 1,2-cis glycosylations are less predictable. nih.govacs.org Researchers have developed several strategies to address this, including the use of specific protecting groups that can influence the stereochemical outcome of the glycosylation reaction. For instance, certain protecting groups at the C4 and C6 positions of a galactose donor molecule can promote the formation of the desired α-linkage. acs.org
One approach involves the use of a cooperative catalysis system, which has shown to improve the efficiency of glycosylation reactions involving glycosyl halides. nih.gov By carefully optimizing reaction conditions and studying the effects of remote protecting groups, excellent stereocontrol of α-galactosylation can be achieved with a variety of glycosyl acceptors and differentially protected galactosyl donors. nih.gov For example, the use of a benzoyl group at the C-4 position of a galactosyl bromide donor has been shown to favor α-1,2-cis stereoselectivity. nih.gov
Another strategy involves the "arming-disarming" principle, where the reactivity of the glycosyl donor is modulated by the choice of protecting groups. nih.gov For instance, the 2-pyridylmethyl group has been designed as an "arming participating group" that can facilitate the stereoselective formation of a 1,2-trans linkage. nih.gov
Protecting Group Chemistry in Oligosaccharide Synthesis and Regioselective Functionalization
The synthesis of complex oligosaccharides is heavily reliant on the strategic use of protecting groups. nih.govuniversiteitleiden.nl These chemical moieties temporarily mask the numerous hydroxyl groups on a carbohydrate, preventing them from reacting indiscriminately and allowing for the selective modification of specific positions. nih.govresearchgate.net The choice of protecting groups is critical as it dictates the reactivity of the monosaccharide building blocks and can be used to control the stereoselectivity of glycosylation reactions. universiteitleiden.nlresearchgate.net
For the synthesis of branched oligosaccharides, orthogonal protecting groups are essential. researchgate.net These are groups that can be removed one at a time under specific conditions without affecting other protecting groups present in the molecule. researchgate.net This allows for the sequential and regioselective addition of monosaccharide units to build up the desired complex glycan structure. nih.gov
A variety of protecting groups have been developed for use in oligosaccharide synthesis, each with its own unique properties and deprotection conditions. universiteitleiden.nlresearchgate.net These include benzyl (B1604629) ethers, acetals, and silyl (B83357) ethers, among others. universiteitleiden.nl The selection of an appropriate protecting group strategy is a key consideration in the design of any oligosaccharide synthesis. universiteitleiden.nl
| Protecting Group Type | Examples | Key Features |
| Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB) | Stable to a wide range of reaction conditions, removed by hydrogenolysis. |
| Acetals | Benzylidene, Isopropylidene | Protect diols, acid labile. |
| Silyl Ethers | tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS) | Bulky groups that can be selectively introduced at primary hydroxyls, removed with fluoride (B91410) ions. |
| Esters | Acetyl (Ac), Benzoyl (Bz) | Can participate in neighboring group reactions to influence stereochemistry, removed by basic hydrolysis. |
Convergent and Linear Synthesis Approaches for Derivatized Glycan Structures
There are two primary strategies for the assembly of complex molecules like oligosaccharides: linear synthesis and convergent synthesis. fiveable.mechemistnotes.com
A powerful convergent technique known as native chemical ligation (NCL) has been adapted for the synthesis of large glycopeptides. nih.govscholarsresearchlibrary.com This method involves the reaction of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, to form a native peptide bond. nih.govscholarsresearchlibrary.com This approach is compatible with the presence of glycans on the peptide fragments, making it a valuable tool for the synthesis of complex glycoproteins. nih.gov
Chemoenzymatic and Enzymatic Synthesis of α-D-Gal-(1→4)-β-D-Gal-Containing Structures
Enzymatic and chemoenzymatic approaches offer powerful alternatives to purely chemical methods for the synthesis of oligosaccharides. These methods often provide high regio- and stereoselectivity under mild reaction conditions.
Glycosyltransferase-Mediated Elongation and Specific Linkage Formation
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, such as a sugar nucleotide, to an acceptor molecule, forming a specific glycosidic linkage. nih.gov These enzymes are highly specific for both the donor and acceptor substrates, as well as for the type of linkage they create, making them ideal tools for the synthesis of well-defined oligosaccharide structures. nih.govbiorxiv.org
The biosynthesis of the α-D-Gal-(1→4)-β-D-Gal linkage is catalyzed by α-1,4-galactosyltransferases. biorxiv.orgrsc.org For example, human α-1,4-galactosyltransferase (A4galt) is a Golgi-resident enzyme that synthesizes the Gb3 glycosphingolipid and the P1 glycotope, both of which contain the Galα1→4Galβ disaccharide. biorxiv.orgbiorxiv.org Recent research has shown that A4galt can also utilize glycoprotein-related acceptors to produce the P1 glycotope, which consists of a Galα1→4Galβ1→4GlcNAc sequence. biorxiv.orgbiorxiv.org
Researchers have also identified and characterized α-1,4-galactosyltransferases from other sources, such as Neisseria weaveri, for the enzymatic synthesis of α-1,4-linked galactosides. rsc.org These enzymes can tolerate a range of donor and acceptor substrates, enabling the synthesis of various analogs of naturally occurring oligosaccharides. rsc.org
| Enzyme | Source | Donor Substrate(s) | Acceptor Substrate(s) | Product(s) |
| α-1,4-Galactosyltransferase (A4galt) | Human | UDP-Galactose | Lactosylceramide, N-glycans | Gb3, P1 glycotope |
| α-1,4-Galactosyltransferase | Neisseria weaveri | UDP-Galactose, UDP-GalNAc, UDP-6-deoxy-Gal, UDP-6-deoxy-6-fluoro-Gal | Lactose (B1674315), N-acetyllactosamine | Analogs of Gb3 and P1 |
| β-1,4-Galactosyltransferase 7 (β4GalT7) | Human | UDP-Galactose | Xylose-Serine | Galβ(1→4)Xyl-Serine |
Advanced Spectroscopic and Structural Analysis of α D Gal 1→4 β D Gal Glycans
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates in solution. nih.gov It provides detailed information about the connectivity of atoms, their spatial arrangement, and the dynamics of the molecule. nih.govnih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in characterizing glycans like α-D-Gal-(1→4)-β-D-Gal. emerypharma.comnih.gov
1D ¹H NMR: The proton (¹H) NMR spectrum offers initial insights into the structure. emerypharma.com Key parameters derived from this spectrum include:
Chemical Shifts: The position of a signal (resonance) in the NMR spectrum, which is influenced by the chemical environment of the proton. organicchemistrydata.org For galabiose, the anomeric proton (H-1) of the α-linked galactose typically appears at a distinct chemical shift.
Coupling Constants (J-couplings): These values measure the interaction between neighboring protons and provide information about the dihedral angles between them, which is crucial for determining the relative orientation of substituents on the sugar ring. organicchemistrydata.org
Integration: The area under a proton signal is proportional to the number of protons it represents. emerypharma.com
2D NMR Techniques: To overcome the spectral overlap often seen in 1D ¹H NMR of complex molecules, 2D NMR experiments are employed. nih.govharvard.edu These techniques spread the NMR information into two frequency dimensions, enhancing resolution and providing correlation information. harvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons within each monosaccharide ring. emerypharma.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons belonging to a single sugar residue.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining the spatial proximity of protons. For α-D-Gal-(1→4)-β-D-Gal, a cross-peak between the anomeric proton (H-1') of the α-galactose and the H-4 of the β-galactose provides direct evidence for the (1→4) glycosidic linkage.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for confirming the glycosidic linkage position. A correlation between the anomeric proton H-1' of the α-galactose and C-4 of the β-galactose is a definitive indicator of the α(1→4) linkage.
A combination of these 1D and 2D NMR experiments allows for the complete assignment of the proton and carbon signals of α-D-Gal-(1→4)-β-D-Gal and confirms its primary structure. nih.gov
NMR spectroscopy is a powerful tool for distinguishing between glycan isomers, which have the same chemical formula but different arrangements of atoms. researchgate.net For instance, NMR can differentiate α-D-Gal-(1→4)-β-D-Gal from its isomers, such as those with a β-linkage or a different linkage position (e.g., 1→3 or 1→6).
The key NMR parameters for isomeric differentiation are:
Anomeric Proton Chemical Shift and Coupling Constant: The chemical shift and the ³J(H1,H2) coupling constant of the anomeric proton are characteristic of the anomeric configuration (α or β). For an α-linkage, the anomeric proton is typically in an axial position, resulting in a smaller coupling constant compared to a β-linkage where the anomeric proton is equatorial.
Inter-residue NOEs: As mentioned earlier, NOESY experiments provide through-space correlations that are unique to a specific linkage. The presence of an NOE between H-1' of the non-reducing end galactose and H-4 of the reducing end galactose confirms the 1→4 linkage. nih.gov The absence of this NOE and the presence of others (e.g., between H-1' and H-3 or H-6) would indicate a different linkage position.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-Gal (Gal') H-1' | ~4.9-5.1 | ~100-102 |
| β-Gal (Gal) H-1 | ~4.4-4.6 | ~103-105 |
| β-Gal (Gal) C-4 | - | ~78-80 (glycosylation shift) |
Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and the full structure of the glycoconjugate.
Mass Spectrometry (MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Glycan Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for glycan analysis, providing information on molecular weight and composition. nih.gov
While MS can easily determine the mass of a glycan, it often struggles to differentiate between isomers, as they have identical masses. nih.gov Ion Mobility Spectrometry (IMS) coupled with MS (IMS-MS) has emerged as a powerful technique to overcome this limitation. acs.orgnih.gov IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.gov Isomeric glycans often have different three-dimensional shapes, leading to different drift times in the IMS cell, allowing for their separation prior to mass analysis. chemrxiv.org This technique can effectively distinguish between α- and β-linked glycans and those with different linkage positions. nih.govacs.org
Tandem mass spectrometry (MS/MS) is used to determine the sequence and linkage of glycans. In an MS/MS experiment, a specific parent ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation of glycans primarily occurs at the glycosidic bonds, leading to characteristic product ions.
Cross-ring cleavages: In addition to glycosidic bond cleavages, cross-ring fragmentation can provide valuable information about the linkage positions. For example, specific cross-ring fragments can be indicative of a 1→4 linkage. researchgate.net
The pattern of fragment ions serves as a fingerprint for a specific glycan structure, enabling its identification. youtube.com
| Technique | Information Provided |
|---|---|
| Mass Spectrometry (MS) | Molecular weight, composition |
| Tandem MS (MS/MS) | Sequence, branching, linkage information through fragmentation |
| Ion Mobility Spectrometry-MS (IMS-MS) | Separation of isomers based on shape and size |
X-ray Crystallography and Cryo-Electron Microscopy in Glycan-Protein Complex Structural Elucidation
To understand the biological function of α-D-Gal-(1→4)-β-D-Gal, it is essential to study its interactions with proteins. wikipedia.org X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for determining the three-dimensional structures of glycan-protein complexes at atomic or near-atomic resolution. nih.govmdpi.com
X-ray Crystallography: This technique requires the crystallization of the glycan-protein complex. nih.govfrontiersin.org The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be built. mdpi.com This method provides highly detailed information about the specific interactions, such as hydrogen bonds and van der Waals contacts, between the glycan and the protein. frontiersin.org
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become an increasingly powerful technique for structural biology, particularly for large and flexible complexes that are difficult to crystallize. nih.govwhiterose.ac.uk In cryo-EM, a solution of the glycan-protein complex is rapidly frozen, and images are taken with an electron microscope. whiterose.ac.uk These images are then computationally processed to generate a 3D reconstruction of the complex. While historically providing lower resolution than X-ray crystallography, recent advances in cryo-EM are enabling the determination of high-resolution structures of glycoproteins. youtube.com
Both techniques are instrumental in revealing how the α-D-Gal-(1→4)-β-D-Gal glycan is recognized by its protein partners, providing a structural basis for its biological activity. beilstein-journals.orgnih.gov
Enzymology and Glycosyl Hydrolase Activity on α D Gal 1→4 β D Gal Containing Substrates
Substrate Specificity and Catalytic Mechanisms of α-D-Galactosidases
α-Galactosidases (EC 3.2.1.22) are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing α-D-galactose residues from a variety of substrates, including glycoproteins and glycolipids. mdpi.commdpi.com Their specificity is paramount, as it determines which linkages they can cleave.
The ability to hydrolyze the α-1,4-galactosidic linkage is found in enzymes from both microbial and mammalian sources, each playing distinct physiological roles.
Microbial α-D-Galactosidases: Bacteria in the human gut and in soil environments have evolved α-galactosidases with high specificity for available glycans. Recent research has characterized α-galactosidases from the Glycoside Hydrolase family 31 (GH31) that demonstrate a pronounced preference for the α-(1→4)-galactosyl linkage. nih.govresearchgate.net For example, enzymes from the gut bacterium Bacteroides salyersiae (BsGH31_19) and the soil bacterium Flavihumibacter petaseus (FpGH31_19) show high hydrolytic activity against α-(1→4)-galactobiose and the terminal galactose of globotriose (B1671595) (α-Gal-(1→4)-β-Gal-(1→4)-Glc). nih.govresearchgate.net This specificity allows these microorganisms to metabolize specific host- or plant-derived glycans. These enzymes are distinct from other microbial α-galactosidases that typically target α-1,6 linkages in substrates like melibiose (B213186) and raffinose. mdpi.com
Mammalian α-D-Galactosidases: In mammals, the primary enzyme responsible for the hydrolysis of terminal α-galactosyl residues is the lysosomal enzyme α-galactosidase A (GLA). abcam.com A deficiency in this enzyme leads to Fabry disease, a genetic disorder characterized by the accumulation of glycosphingolipids, most notably globotriaosylceramide (Gb3), which has the structure α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-Glc-Ceramide. abcam.com The P1 histo-blood group antigen, a glycan structure terminating in α-D-Gal-(1→4)-β-D-Gal, is also found on human red blood cell glycoproteins. nih.gov Studies have shown that the P1 antigen can be removed from the cell surface by treatment with an α-galactosidase that has broad specificity, including for α-1,4 linkages, confirming the existence of mammalian enzymes capable of processing this bond. nih.gov
Kinetic studies reveal the efficiency and substrate preference of α-galactosidases, while mechanistic analyses uncover the chemical steps of catalysis.
Kinetic Properties: The kinetic parameters of α-galactosidases are often determined using artificial chromogenic substrates like p-nitrophenyl α-D-galactopyranoside (pNP-Gal) for ease of detection. nih.govnih.gov However, substrate specificity studies show that activity varies greatly with the natural substrate. For instance, α-galactosidase AglB from Aspergillus niger hydrolyzes branched α-galactosides in galactomanno-oligosaccharides more efficiently than linear oligosaccharides like raffinose. nih.gov The bacterial GH31 enzymes BsGH31_19 and FpGH31_19 demonstrate high specificity for the α-(1→4)-linkage, efficiently hydrolyzing α-(1→4)-galactobiose while showing significantly less activity on other linkages. nih.govresearchgate.net This high specificity suggests a finely tuned active site. Some α-galactosidases exhibit substrate inhibition at high concentrations of pNP-Gal, a phenomenon not always observed with their natural substrates. nih.govnih.gov
Interactive Table: Kinetic Parameters of Various α-Galactosidases
| Enzyme Source | Substrate | K_m (mM) | V_max (μmol/min/mg) | Optimal pH | Notes |
| Aspergillus sp. D-23 | pNP-Gal | 0.983 | 1.587 (μmol/mL/min) | 5.0 | High molecular weight enzyme. mdpi.com |
| Vicia faba (Enzyme I) | pNP-Gal | - | - | 5.0 | Inhibited by excess substrate. nih.gov |
| Lactiplantibacillus plantarum | ONPG | 27.3757 | 0.2592 (U/min) | 7.0 | This is a β-galactosidase, shown for comparison. spandidos-publications.com |
| Aspergillus niger (AglB) | pNP-Gal | - | - | - | Shows substrate inhibition with pNP-Gal but not raffinose. nih.gov |
Note: Data for the specific substrate α-D-Gal-(1→4)-β-D-Gal is limited in publicly available literature. The values above are for common test substrates and illustrate typical ranges.
Mechanism of Hydrolysis: Glycoside hydrolysis catalyzed by most α-galactosidases proceeds via a double displacement mechanism, which results in a net retention of the anomeric configuration. This mechanism involves two key carboxylic acid residues in the enzyme's active site, typically aspartate or glutamate. One residue acts as a nucleophile, attacking the anomeric carbon to displace the aglycone (the rest of the molecule), forming a covalent glycosyl-enzyme intermediate. The second residue acts as a general acid/base catalyst, first protonating the glycosidic oxygen to facilitate the departure of the aglycone, and then deprotonating a water molecule. This activated water molecule then hydrolyzes the glycosyl-enzyme intermediate, releasing the galactose with the original α-configuration and regenerating the active enzyme. The effect of pH on kinetic parameters suggests the involvement of carboxyl and imidazole (B134444) groups in the catalytic activity of some α-galactosidases. nih.gov
Functional Characterization of β-1,4-Galactosyltransferases Involved in Glycoconjugate Synthesis
While α-galactosidases degrade the α-D-Gal-(1→4)-β-D-Gal structure, its biosynthesis is carried out by α-1,4-galactosyltransferases. The closely related and important β-1,4-galactosyltransferases (β4GalTs) (EC 2.4.1.38 / 2.4.1.90) are responsible for synthesizing β-1,4-galactosyl linkages, creating the N-acetyllactosamine (Galβ1-4GlcNAc) unit that is a fundamental building block of many complex N- and O-glycans and glycolipids. sigmaaldrich.comnih.gov
The expression of β-1,4-galactosyltransferase genes is tightly controlled, as the resulting glycan structures are critical for cellular function and are often altered in disease states. The human genome contains seven β4GalT genes (B4GALT1-7), each with distinct expression patterns and functions. nih.govwikipedia.org
The expression of these genes is regulated by a variety of factors, including transcription factors and signaling molecules. For example, the transcription factor Sp1 is essential for the activity of the B4GALT5 gene promoter in cancer cells, where its upregulation contributes to the synthesis of highly branched N-glycans characteristic of malignant transformation. nih.gov The expression of B4GALT1 is also subject to complex regulation. It can be upregulated by tumor necrosis factor-alpha (TNF-α) in synovial cells, suggesting a role in inflammatory processes like rheumatoid arthritis. nih.gov Furthermore, estrogen can regulate B4GALT1 expression through the direct binding of the estrogen receptor to the gene. nih.gov Alterations in B4GALT1 expression have been identified as potential biomarkers in conditions like colorectal cancer and clear cell renal cell carcinoma. nih.gov
Interactive Table: Regulation of β-1,4-Galactosyltransferase Gene Expression
| Gene | Regulating Factor | Cellular Context | Effect on Expression | Reference |
| B4GALT5 | Sp1 | Cancer Cells (e.g., A549 lung carcinoma) | Upregulation | nih.gov |
| B4GALT1 | TNF-α | Human Fibroblast-like Synoviocytes | Upregulation | nih.gov |
| B4GALT1 | Estrogen (via ER-alpha) | Breast Cancer Cells (MCF-7) | Upregulation | nih.gov |
| B4GALT1 | AKR1C3/AR-V7 Complex | Castration-Resistant Prostate Cancer | Repression | nih.gov |
| B4GALT1 | Osteopontin | Endometrial Cells (RL95-2) | Upregulation | nih.gov |
β-1,4-Galactosyltransferases are type II membrane proteins located in the trans-Golgi apparatus. nih.gov They catalyze the transfer of galactose from the donor substrate UDP-galactose to an acceptor molecule, forming a β-1,4-glycosidic bond. sigmaaldrich.com
Enzymatic Activity and Acceptor Specificity: The primary acceptor for most β4GalTs is a terminal N-acetylglucosamine (GlcNAc) residue on a glycoprotein (B1211001) or glycolipid. sigmaaldrich.comnih.gov This reaction creates the Galβ1-4GlcNAc disaccharide, known as N-acetyllactosamine, a common motif in complex glycans. nih.govebi.ac.uk The β4GalT family members exhibit differences in their acceptor specificities. ebi.ac.uk For example, B4GALT1 is unique in that it participates in two distinct biological processes. In most tissues, it synthesizes N-acetyllactosamine on glycoconjugates. sigmaaldrich.comuniprot.org However, in the lactating mammary gland, B4GALT1 forms a complex with α-lactalbumin. This association changes its acceptor specificity from GlcNAc to glucose, leading to the synthesis of lactose (B1674315) (Galβ1-4Glc). sigmaaldrich.comnih.gov Other family members, like B4GALT4, are involved in synthesizing specific structures like keratan (B14152107) sulfate (B86663) by transferring galactose to sulfated GlcNAc residues. uniprot.org
Defects in these enzymes can lead to severe human diseases. For instance, mutations in the B4GALT1 gene cause Congenital Disorder of Glycosylation Type 2D (CDG2D), a multisystem disorder resulting from faulty glycoprotein biosynthesis. sigmaaldrich.comuniprot.org
Interactive Table: The Human β-1,4-Galactosyltransferase (B4GALT) Family
| Enzyme | Primary Acceptor(s) | Key Function(s) | Associated Diseases |
| B4GALT1 | GlcNAc, Glucose (with α-lactalbumin) | N-acetyllactosamine synthesis; Lactose synthesis. sigmaaldrich.comuniprot.org | Congenital Disorder of Glycosylation Type 2D (CDG2D). uniprot.org |
| B4GALT2 | GlcNAc | N-acetyllactosamine synthesis. nih.gov | - |
| B4GALT3 | GlcNAc | N-acetyllactosamine synthesis. nih.gov | - |
| B4GALT4 | 6-sulfo-GlcNAc, GlcNAc | Keratan sulfate synthesis; sLex synthesis; Neolacto-series glycolipid synthesis. uniprot.org | - |
| B4GALT5 | GlcNAcβ1-6Man | Galactosylation of branched N-glycans; Neolacto-series glycolipid synthesis. nih.gov | Associated with cancer progression. nih.gov |
| B4GALT6 | GlcNAc | Neolacto-series glycolipid synthesis. nih.gov | - |
| B4GALT7 | Xylose | Linker region synthesis in proteoglycans (Gal-Gal-Xyl). | Ehlers-Danlos syndrome. |
Molecular Recognition and Glycan Binding Interactions of α D Gal 1→4 β D Gal Epitopes
Glycan Array Technology for Comprehensive Binding Profiling
Glycan array technology has emerged as a powerful high-throughput method for characterizing the binding specificities of GBPs. wikipedia.orgnih.gov This technology utilizes microarrays where a multitude of different glycan structures are immobilized on a solid support, allowing for the simultaneous screening of interactions with proteins, antibodies, or even whole organisms. axivend.comnih.gov
Array Design and Methodology for Glycan-Ligand Interactions
The design of a glycan array involves the careful selection and immobilization of a diverse library of synthetic or naturally derived glycans onto a solid surface, such as a glass slide. nih.govaxivend.com These glycans are typically attached via a linker molecule to ensure proper orientation and accessibility for binding. nih.gov The array is then incubated with a solution containing the GBP of interest, which is often fluorescently labeled for detection. nih.gov The binding events are quantified by measuring the fluorescence intensity at each spot on the array, providing a comprehensive profile of the GBP's binding preferences. nih.gov This high-throughput screening method allows for the rapid identification of specific glycan structures that are recognized by a particular protein. axivend.com
Methodologies for creating glycan arrays include:
Chemical conjugation: Attaching glycans to the solid support through chemical reactions. axivend.com
Enzymatic reactions: Using enzymes to synthesize glycans directly on the array surface. axivend.com
Printing methods: Precisely depositing small amounts of glycan solutions onto the support. axivend.com
Identification of Carbohydrate-Binding Proteins and Receptors
Glycan arrays are instrumental in identifying novel carbohydrate-binding proteins and their corresponding glycan ligands. axivend.commit.edu By screening a protein of unknown function against a diverse glycan library, researchers can determine if it possesses carbohydrate-binding activity and identify the specific glycan structures it recognizes. nih.gov This approach has been successfully used to characterize the binding profiles of various lectins, antibodies, and other GBPs. nih.gov For instance, glycan arrays have been employed to define the binding specificities of galectins, a family of β-galactoside-binding proteins. nih.gov
Structural Determinants of Glycan-Protein Recognition
The specific interaction between a glycan and a protein is governed by the three-dimensional structures of both molecules. The precise arrangement of functional groups on the glycan and the architecture of the protein's binding pocket dictate the strength and specificity of the interaction.
Binding Site Analysis via Mutagenesis and Computational Modeling
To understand the molecular basis of glycan-protein recognition, researchers employ techniques such as site-directed mutagenesis and computational modeling. nih.govnih.gov Site-directed mutagenesis involves systematically altering the amino acid sequence of the protein's binding site to identify key residues involved in the interaction. nih.gov By observing how these mutations affect binding affinity, scientists can map the critical contact points within the binding pocket.
Computational modeling provides a virtual framework for studying these interactions. nih.gov Techniques like Delaunay tessellation can be used to create a coarse-grained representation of the protein structure, allowing for in silico mutagenesis studies. nih.gov These computational approaches, combined with experimental data, provide detailed insights into the structure-function relationships governing glycan-protein binding. nih.gov
Thermodynamic and Kinetic Characterization of Binding Events
The interaction between a glycan and a protein can be described by its thermodynamic and kinetic parameters. Thermodynamics provides information about the stability of the complex, while kinetics describes the rates of association and dissociation. youtube.com Techniques such as surface plasmon resonance (SPR) can be combined with glycan arrays to measure these parameters. wikipedia.org
The binding affinity, often represented by the dissociation constant (Kd), is a key thermodynamic parameter that reflects the strength of the interaction. A lower Kd value indicates a stronger binding affinity. Kinetic parameters, such as the association rate constant (ka) and the dissociation rate constant (kd), provide insights into how quickly the complex forms and breaks apart.
Role of α-D-Gal-(1→4)-β-D-Gal in Cell Adhesion and Intercellular Signaling
The α-D-Gal-(1→4)-β-D-Gal epitope, and the broader family of related glycans, are involved in critical cellular processes such as cell adhesion and intercellular signaling. nih.govnih.gov These interactions are often mediated by cell surface GBPs that recognize and bind to specific glycan structures on adjacent cells or the extracellular matrix. nih.gov
For example, the expression of β-1,4-galactosyltransferase-I (β-1,4-GalT-I), an enzyme involved in the synthesis of related glycan structures, has been shown to influence the adhesion of CD4+ T cells. nih.gov The binding of glycans on one cell surface to lectins on another can facilitate cell-cell recognition and adhesion, which is a fundamental process in tissue formation, immune responses, and inflammation. axivend.comnih.govnih.gov Furthermore, these glycan-protein interactions can trigger intracellular signaling cascades, leading to changes in gene expression and cellular behavior. nih.gov
Host-Pathogen Interactions Mediated by α-D-Gal-(1→4)-β-D-Gal Receptors
The surface of host cells is decorated with a complex array of carbohydrate structures, known as glycans, which serve as potential docking sites for pathogens. The α-D-Gal-(1→4)-β-D-Gal motif is a key player in these interactions, influencing the ability of bacteria and parasites to colonize and cause disease.
Uropathogenic Escherichia coli (UPEC) is a primary cause of urinary tract infections (UTIs). A critical step in the pathogenesis of UPEC is its ability to adhere to the epithelial cells lining the urinary tract, a process often mediated by specialized hair-like appendages called pili. P pili, in particular, are crucial for the colonization of the kidney. These pili possess an adhesin protein, PapG, at their tips, which specifically recognizes and binds to globoseries glycolipids on uroepithelial cells that terminate with the α-D-Gal-(1→4)-β-D-Gal disaccharide.
This specific binding is a key virulence factor for UPEC. The PapG adhesin, as a minor component of the P pilus, facilitates the initial attachment of the bacteria to the host tissue. This adherence is essential for preventing the bacteria from being washed away by the flow of urine and allows for the establishment of infection. Research has shown that the PapE and PapF genes are involved in mediating this digalactoside-specific adhesion. The interaction between the PapG adhesin and its complementary α-D-Gal-(1→4)-β-D-Gal receptor on the host cell is a classic example of the stereochemical fit between a microbial adhesin and a host cell receptor that initiates colonization and infection.
Table 1: Key Proteins in UPEC P Pili Adhesion
| Protein | Function | Citation |
| PapG | Adhesin at the tip of P pili that binds to the α-D-Gal-(1→4)-β-D-Gal receptor. | |
| PapE | A major component of the thin, flexible tip fibrillum of P pili. | |
| PapF | A minor pilin protein involved in digalactoside-specific adhesion. |
Trypanosoma cruzi, the protozoan parasite that causes Chagas disease, employs sophisticated strategies to evade the host immune system. The parasite's surface is covered in a dense layer of mucin-like glycoproteins, which are heavily glycosylated. A unique feature of the O-linked sugars on the surface of mammal-stage T. cruzi is the presence of the α-D-Gal epitope.
The smallest oligosaccharide found in the mucins of these trypomastigotes is the trisaccharide α-D-Galp(1→3)-β-D-Galp(1→4)-GlcNAc. While this specific structure differs slightly from the focus disaccharide, the terminal α-Gal residue is a key immunogenic component. The presence of these α-Gal-containing glycans on the parasite's surface is a double-edged sword. On one hand, they are highly antigenic and can provoke a strong immune response from the host. On the other hand, the parasite has evolved mechanisms to utilize its surface glycans to subvert the immune system. For instance, these glycans can interfere with the antigen-presenting function of dendritic cells and suppress T-cell responses.
Glycan mimicry is a fascinating evolutionary strategy where pathogens express surface glycans that resemble those of their hosts. This allows the pathogen to camouflage itself and evade recognition by the host's immune system. This molecular mimicry can lead to a state of immunological tolerance, where the host does not mount an effective immune response against the pathogen.
The continuous interplay between host and pathogen glycans drives a co-evolutionary arms race. Pathogens evolve to mimic host glycans to evade the immune system, while the host immune system evolves to better distinguish between self and non-self glycans. In some cases, this mimicry can backfire and lead to autoimmune diseases, where the immune system, initially targeting the pathogen, begins to attack the host's own tissues that bear similar glycan structures. The α-Gal epitope provides a compelling example of this co-evolution. The inactivation of the gene responsible for producing the α-Gal epitope in Old World primates and humans may have been a survival mechanism against pathogens that utilized this glycan for infection.
Fundamental Aspects of Anti-Glycan Immune Responses
The human immune system has a remarkable ability to recognize and respond to a vast array of foreign molecules, including carbohydrates. The α-Gal epitope, which is absent in humans, is a potent immunogen that elicits a strong and persistent antibody response.
Humans and Old World monkeys lack the enzyme α1,3-galactosyltransferase (α1,3GT), which is responsible for synthesizing the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R). As a result, this carbohydrate structure is recognized as foreign, and the immune system produces high levels of natural antibodies against it, primarily of the IgG, IgM, and IgA isotypes. It is estimated that approximately 1% of circulating immunoglobulins in humans are anti-α-Gal antibodies.
The production of these antibodies is thought to be stimulated by continuous exposure to α-Gal epitopes present on the surface of commensal gut bacteria. The anti-α-Gal response is characterized by the preferential use of the VH3 immunoglobulin gene family in the heavy chain. A key feature of these antibodies is a germline-encoded tryptophan residue at position 33 of the complementarity-determining region, which is crucial for binding to the α-Gal epitope.
Table 2: Characteristics of the Human Anti-α-Gal Antibody Response
| Feature | Description | Citations |
| Antibody Isotypes | IgG, IgM, IgA | |
| Abundance | ~1% of circulating immunoglobulins | |
| Stimulus | Exposure to α-Gal on gut bacteria | |
| Genetic Basis | Preferential use of VH3 immunoglobulin gene family | |
| Key Binding Residue | Germline-encoded tryptophan at CDRH1 position 33 |
Cross-reactive carbohydrate determinants (CCDs) are carbohydrate structures found on glycoproteins from various sources, including plants and insects, that can be recognized by the immune system. These determinants can lead to cross-reactivity in allergy diagnostics, where IgE antibodies directed against CCDs can cause false-positive results for a wide range of allergens.
While anti-CCD IgE does not typically cause clinical symptoms, it highlights the immune system's ability to recognize and respond to specific carbohydrate epitopes. The α-Gal epitope itself can be considered a type of CCD, as it is a carbohydrate determinant that can elicit a strong and cross-reactive immune response. For example, anti-α-Gal antibodies have been shown to cross-react with the blood group B antigen, which has a similar terminal galactose structure. This cross-reactivity can have clinical implications, and individuals with blood group B tend to have lower titers of anti-α-Gal antibodies due to self-tolerance. The study of CCDs and the anti-α-Gal response provides valuable insights into the architecture of the anti-glycan immune repertoire and how it is shaped by exposure to various carbohydrate structures.
Emerging Research Directions and Methodological Advances in α D Gal 1→4 β D Gal Glycobiology
Advanced Glycomics and Glycoproteomics Technologies in Functional Discovery
Identifying and quantifying specific glycan structures like Galα1-4Gal within complex biological samples is a major challenge. Glycomics (the study of all glycans in an organism) and glycoproteomics (the study of glycoproteins) rely on sophisticated analytical technologies to unravel the roles of these molecules.
The discovery that glycoproteins in pigeon egg white contain a high abundance of N-glycans terminating in the Galα1-4Gal sequence was a landmark finding, as this structure is rare on N-glycans in other birds and mammals. nih.gov This research showcased the power of advanced analytical methods.
Analytical and Characterization Techniques
Researchers used a combination of techniques to isolate and characterize these unique glycoproteins. nih.gov
Lectin Affinity Chromatography: GS-I lectin, which specifically binds to terminal α-linked galactose residues, was used to confirm the presence of the epitope.
High-Performance Liquid Chromatography (HPLC): HPLC was used to separate the highly heterogeneous mixture of N-glycans after they were released from the protein backbone, revealing their complexity. nih.gov
Mass Spectrometry (MS): MS and tandem MS (MS/MS) analyses were crucial for determining the precise mass and fragmentation patterns of the glycans. This allowed for the identification of major structures as complex, multi-antennary oligosaccharides capped with the Galα1-4Gal motif. nih.gov
Modern clinical glycoproteomics integrates these advanced technologies to analyze clinical samples, aiming to discover biomarkers and translate findings into clinical applications. nih.gov These workflows typically involve protein digestion, enrichment of glycopeptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
| Technology | Application | Information Gained | Reference |
|---|---|---|---|
| Lectin/Antibody Binding | Initial screening and confirmation | Detects the presence of the terminal Galα1-4Gal epitope (e.g., using anti-P1 antibody or P fimbriae). | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation of released glycans | Resolves complex mixtures of glycan isomers, providing a profile of glycan heterogeneity. | nih.gov |
| Mass Spectrometry (MS / MS/MS) | Structural characterization | Provides molecular weight, composition, and fragmentation data to determine glycan sequence and branching. | nih.gov |
| Glycan Microarray | High-throughput binding analysis | Immobilized synthetic glycans are used to screen for binding interactions with proteins (e.g., antibodies, toxins, adhesins). | publish.csiro.au |
Interdisciplinary Approaches to Complex Glycan Biology Research and Therapeutic Target Identification
The biological significance of the Galα1-4Gal epitope is multifaceted, extending from blood group serology to infectious disease and oncology. Understanding its role requires interdisciplinary approaches that combine glycobiology with microbiology, immunology, and structural biology.
Role in Host-Pathogen Interaction
The Galα1-4Gal sequence is famously co-opted by pathogens. It is a key component of the receptor for Shiga toxins, which are produced by pathogenic strains of E. coli and cause severe gastrointestinal illness. nih.govbiorxiv.org The toxin's B subunit binds specifically to globotriaosylceramide (Gb3), a glycolipid that terminates with the Galα1-4Gal epitope, initiating toxin entry into the host cell. biorxiv.org Furthermore, the P fimbriae, adhesive structures on uropathogenic E. coli, also recognize this disaccharide to mediate colonization of the urinary tract. nih.govpublish.csiro.au This makes the enzyme that synthesizes this epitope, A4GALT, a potential therapeutic target for preventing or treating such infections.
Enzyme Function and Therapeutic Targeting
Recent studies have revealed new layers of complexity in how glycosyltransferases function. For example, human A4GALT can form both homodimers (with itself) and heterodimers with other galactosyltransferases, such as β1,4-galactosyltransferase 1 (B4GALT1) and B4GALT5. biorxiv.orgbiorxiv.org This dimerization appears to influence the enzyme's acceptor specificity, suggesting that disrupting these protein-protein interactions could be a novel therapeutic strategy. biorxiv.org
Furthermore, the expression levels of galactosyltransferases are often altered in cancer. frontiersin.org For example, β-1,4-galactosyltransferase I (a related enzyme) is highly expressed in hepatocellular carcinoma and acts as a positive growth regulator, making it a potential drug target. bellbrooklabs.comnih.gov Similarly, inhibiting A4GALT or modulating its activity could have applications in cancers where its glycan products are involved in tumor progression.
| Research Area | Biological Role / Finding | Therapeutic Implication | Reference |
|---|---|---|---|
| Microbiology / Infectious Disease | The Galα1-4Gal epitope is a receptor for bacterial adhesins (e.g., P fimbriae) and toxins (e.g., Shiga toxin). | Inhibition of the A4GALT enzyme or blocking the glycan could prevent bacterial adhesion and toxin entry. | nih.govnih.govpublish.csiro.au |
| Immunology / Hematology | The structure forms the basis of the Pk histo-blood group antigen. | Understanding its expression is critical for blood transfusion and transplantation compatibility. | nih.gov |
| Structural Biology / Biochemistry | A4GALT forms functional homodimers and heterodimers with other galactosyltransferases (e.g., B4GALT1, B4GALT5). | Targeting the dimerization interface could be a novel way to modulate enzyme activity and glycan synthesis. | biorxiv.orgbiorxiv.org |
| Oncology | Altered expression of galactosyltransferases like B4GALT1 and B4GALT3 is linked to tumor growth and immune response. | Galactosyltransferases may serve as biomarkers and druggable targets for cancer therapy. | frontiersin.orgbellbrooklabs.comnih.gov |
Q & A
Q. What ethical guidelines apply to studies involving alpha-D-GAL-[1→4]-beta-D-GAL-1→O-OTE in animal models?
- Methodological Answer : Adhere to institutional animal care protocols (e.g., ARRIVE guidelines) for dosing, monitoring, and euthanasia. Justify sample sizes via power analysis to minimize unnecessary animal use. Disclose conflicts of interest, particularly if the compound is patented or commercially affiliated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
